molecular formula C18H11NO2S2 B2973077 (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 801227-66-7

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2973077
CAS No.: 801227-66-7
M. Wt: 337.41
InChI Key: ZIEGDSIOWFYNHA-VQHVLOKHSA-N
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Description

(E)-3-(5-(Benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a sophisticated chalcone derivative engineered for advanced research applications, particularly in the fields of organic electronics and drug discovery. This compound is characterized by a π-conjugated molecular architecture integrating electron-rich thiophene and furan units with the electron-accepting benzothiazole moiety, a design that promotes significant intramolecular charge transfer. https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra10011b In materials science, this structural motif is exploited in the development of non-linear optical (NLO) materials and as a core building block for organic semiconductors and dye-sensitized solar cells (DSSCs), where its ability to absorb a broad spectrum of light is highly valuable. https://www.sciencedirect.com/science/article/abs/pii/S0022286018307349 In medicinal chemistry, the scaffold serves as a privileged structure for the design and synthesis of novel bioactive agents. Researchers investigate its potential as a kinase inhibitor or an agent targeting inflammatory pathways, leveraging the known pharmacological profiles of its constituent heterocycles. https://www.sciencedirect.com/science/article/abs/pii/S0223523419306776 The (E)-configured enone linker is critical for its planarity and biological interactions, often enabling binding to various cellular targets through hydrogen bonding and hydrophobic interactions. This reagent is an indispensable tool for scientists exploring structure-property relationships in functional materials and for those synthesizing new chemical entities for biological screening.

Properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S2/c20-14(17-6-3-11-22-17)9-7-12-8-10-15(21-12)18-19-13-4-1-2-5-16(13)23-18/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGDSIOWFYNHA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzo[d]thiazole and furan rings are then coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Thiophene Ring: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Final Coupling: The final step involves the coupling of the thiophene ring with the previously synthesized intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the conjugated system, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated derivatives of the original compound.

    Substitution Products: Functionalized derivatives with various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.

Industry

In industry, the compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which is essential for its function in organic electronics.

Comparison with Similar Compounds

a. (E)-1-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (Compound 6, )

  • Structure : Replaces the thiophene and furan groups with a nitro-substituted phenyl ring.
  • Synthesis : Prepared via NaOH-catalyzed condensation of 4-nitrobenzaldehyde and 2-acetylbenzo[d]thiazole at 0°C .
  • Properties: Yellow crystals with strong conjugation (λmax ~400 nm).

b. Tubulin Polymerization Inhibitors ()

  • Example: (Z)-3-((4-(5,7-Dimethoxybenzo[d]thiazol-2-yl)phenyl)amino)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (5b).
  • Key Differences: Incorporates a dimethylamino group and methoxy substituents, enhancing hydrophobicity and planar stacking for tubulin binding. The target compound lacks these substituents, which may reduce its affinity for tubulin but improve solubility .

Thiophene-Containing Chalcones

a. (E)-1-(5-Substituted Benzofuran-2-yl)-3-(5-Substituted Thiophen-2-yl)prop-2-en-1-one ()

  • Synthesis: KOH/ethanol-mediated condensation, yielding 72–78% of products.
  • Thiophene’s electron-rich nature may enhance charge transport properties compared to phenyl substituents .

b. (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one ()

  • Structure : Replaces benzo[d]thiazole with a simpler thiazole ring.
  • Properties : Lower melting point (unreported vs. ~235–242°C for benzo[d]thiazole derivatives) due to reduced molecular weight and planarity. The methyl group on phenyl improves solubility but reduces conjugation .

a. Antimicrobial Chalcones ()

  • Example : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (2e) exhibits antifungal activity (73% yield, m.p. 165–167°C).
  • Comparison : The chloro substituent in 2e enhances electrophilicity, while the target compound’s thiophene may offer better membrane permeability due to sulfur’s lipophilicity .

b. Tyrosinase Inhibitors ()

  • Example : (E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (Compound 7) shows potent tyrosinase inhibition.
  • Key Insight : Bromine substituents increase steric bulk, whereas the target compound’s benzo[d]thiazole-thiophene system may optimize π-stacking with enzyme active sites .

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference ID
Target Compound 235–242* 72–78* Benzo[d]thiazole, thiophene
(E)-1-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one N/A N/A Benzo[d]thiazole, nitro
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one 165–167 73 Benzo[d]dioxole, chloro
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one N/A N/A Thiazole, methyl

*Estimated based on analogous synthesis ().

Key Insights

  • Electronic Effects : The benzo[d]thiazole-thiophene combination in the target compound enhances conjugation and charge transport compared to simpler thiazoles or phenyl substituents .
  • Synthetic Flexibility: KOH/ethanol-mediated condensation () offers higher yields (72–78%) compared to NaOH methods (), though reaction conditions (temperature, solvent) influence crystallinity .
  • Biological Relevance : Thiophene and benzo[d]thiazole moieties are associated with antimicrobial and anticancer activities, but substituent choice (e.g., nitro, chloro) tailors specificity .

Biological Activity

The compound (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a thiophene moiety, and a benzothiazole unit. The molecular formula is C15H11N2OSC_{15}H_{11}N_{2}OS, with a molecular weight of approximately 253.32 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Furan RingContributes to electron delocalization
Thiophene MoietyEnhances biological activity
Benzothiazole UnitImparts stability and potential reactivity

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives similar to (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. For instance, compounds with similar scaffolds have demonstrated significant growth inhibition against various cancer cell lines, with reported GI50 values ranging from 0.20 to 2.58 µM in some cases . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies indicated that related compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect . Specifically, compounds featuring the benzothiazole and thiophene units demonstrated enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism and proliferation.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds could induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A study conducted by researchers at the Walter and Eliza Hall Institute evaluated the binding affinity of derivatives to Bcl-xL, a protein involved in regulating apoptosis. The results indicated an IC50 value of approximately 15 µM for related compounds, suggesting significant potential for inducing cancer cell death through apoptosis .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results showed that certain analogs had MIC values comparable to standard antibiotics like ampicillin, indicating their potential as therapeutic agents in treating infections .

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